5Cppss-50, or 5-(4-cyanophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is primarily classified as a pyrazole derivative, which is a class of organic compounds known for their diverse biological activities and utility in medicinal chemistry.
5Cppss-50 can be synthesized through various chemical reactions involving pyrazole derivatives and substituted phenyl groups. The specific synthetic routes often depend on the desired purity and yield of the final product. The compound has been studied in the context of its biological activities, particularly in relation to its potential as an anti-inflammatory and anticancer agent.
5Cppss-50 falls under the classification of heterocyclic compounds, specifically pyrazoles. These compounds are characterized by the presence of a five-membered ring containing two nitrogen atoms. The presence of additional functional groups, such as cyano and trifluoromethyl groups, enhances the compound’s reactivity and biological activity.
The synthesis of 5Cppss-50 typically involves multi-step organic reactions. Common methods include:
A typical synthetic route may involve the following steps:
The molecular structure of 5Cppss-50 can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths, angles, and spatial orientation.
5Cppss-50 participates in various chemical reactions typical for pyrazole derivatives:
The reactivity profile of 5Cppss-50 is influenced by its electronic structure. The electron-withdrawing groups enhance electrophilicity at certain positions on the aromatic rings, facilitating substitution reactions that can lead to diverse derivatives with modified biological activities.
The mechanism of action for 5Cppss-50 is primarily linked to its interaction with biological targets, particularly in inflammatory pathways and cancer cell proliferation:
In vitro studies have shown that 5Cppss-50 exhibits significant activity against certain cancer cell lines, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
Relevant data from studies indicate that the compound maintains its integrity under physiological conditions but may undergo metabolic transformations in biological systems.
5Cppss-50 has potential applications in various scientific fields:
5-Chloro-N-2'-n-pentylphenyl-1,3-dithiophthalimide (5Cppss-50) is a synthetic small-molecule antagonist of liver X receptors (LXRs), nuclear receptors that function as ligand-activated transcription factors regulating lipid metabolism and immune responses. It was developed through structural optimization of thalidomide-related glucosidase inhibitors, with intentional divergence from glucosidase inhibitory activity to achieve selective LXR antagonism [2]. 5Cppss-50 demonstrates moderate inhibitory potency against both LXRα and LXRβ isoforms, with reported IC₅₀ values of approximately 10 µM and 13 µM, respectively [2]. This specificity positions 5Cppss-50 as a critical chemical tool for dissecting LXR-dependent signaling pathways.
Unlike broad-spectrum LXR inhibitors, 5Cppss-50’s dithiophthalimide structure enables targeted interrogation of LXR-mediated transcriptional regulation without disrupting glucosidase function—a limitation observed in earlier structural analogs [2]. Its utility is highlighted in studies examining LXR phosphorylation states. For example, 5Cppss-50 modulates phosphorylation at serine 198 (S198) of LXRα, a post-translational modification that selectively restricts the receptor’s target gene repertoire [7]. By inhibiting phosphorylation-dependent recruitment of corepressors like NCoR (nuclear receptor corepressor), 5Cppss-50 amplifies transcription of genes such as AIM (apoptosis inhibitor of macrophages) while suppressing others like CCL24 [7]. This gene-selective effect underscores its value in elucidating context-specific LXR functions.
Compound | Chemical Class | LXR Activity | Primary Research Application | |
---|---|---|---|---|
5Cppss-50 | Dithiophthalimide derivative | Antagonist (IC₅₀: LXRα ~10 µM, LXRβ ~13 µM) | Gene-selective LXR regulation; phosphorylation studies | |
T0901317 | Sulfonamide derivative | Agonist | Broad LXR activation; lipid metabolism studies | |
GW3965 | Aminopropanediol derivative | Agonist | Anti-inflammatory and cholesterol efflux studies | |
Neoechinulin B | Fungal alkaloid | Antagonist | HCV replication; DMV formation studies | [1] |
LXRs serve as pivotal regulators at the intersection of lipid homeostasis and innate immunity, making their modulation via compounds like 5Cppss-50 biologically significant in infection biology. LXR activation typically promotes cholesterol efflux through transporters like ABCA1 and ABCG1 and dampens inflammatory responses via transrepression of NF-κB [3] [9]. Conversely, LXR antagonism by 5Cppss-50 disrupts these pathways, enabling researchers to probe their roles in pathogen survival and immune evasion.
In Mycobacterium tuberculosis (Mtb) infection, LXRα deficiency (mimicked pharmacologically by 5Cppss-50) leads to:
Similarly, in viral infections like hepatitis C virus (HCV), LXR inactivation by antagonists disrupts double-membrane vesicle (DMV) formation—subcellular compartments essential for viral replication complexes. 5Cppss-50’s structural analog Neoechinulin B demonstrates that LXR antagonism disperses DMVs, reducing replicative efficiency not only for HCV but also for other DMV-dependent viruses like poliovirus [1].
Pathogen | LXR Modulation | Key Pathogenic Consequences | Molecular/Cellular Mechanisms | |
---|---|---|---|---|
M. tuberculosis | Antagonism (e.g., 5Cppss-50) | ↑ Bacterial burden; ↓ granuloma control; ↓ Th1/Th17 responses | Impaired cholesterol efflux; ↓ AIM expression; ↓ Neutrophil/IL-17 axis | [3] |
HCV | Antagonism | ↓ Viral replication; ↓ DMV formation | Disrupted lipid metabolism; altered membrane remodeling | [1] |
Dengue virus | Antagonism | No significant effect | Independent of DMV-like compartments | [1] |
Beyond lipid metabolism, 5Cppss-50-based LXR inhibition impacts cytokine networks central to infection control. LXR activation normally suppresses IL-18 via:
Antagonism with 5Cppss-50 reverses these effects, potentially elevating bioactive IL-18 levels. This is significant in infections like Mtb, where IL-18 synergizes with IL-12 to drive protective IFN-γ production [9].
Notably, LXR antagonists like Neoechinulin B (functionally analogous to 5Cppss-50) enhance the efficacy of antivirals. In HCV, combining LXR antagonists with NS5A inhibitors or interferon-α reduces viral replication synergistically without amplifying cytotoxicity [1]. This positions 5Cppss-50 as a template for developing host-targeted adjuvants that circumvent direct antimicrobial resistance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: